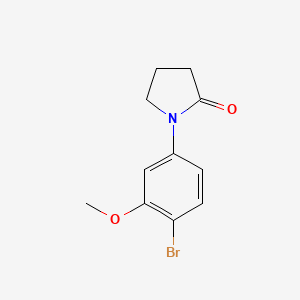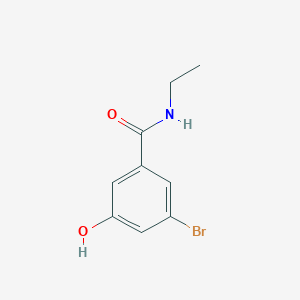
3-bromo-N-propyl-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It belongs to the trifluoromethyl benzene derivatives class and is represented by the CAS number 54962-75-3 . This compound combines a bromine atom, a trifluoromethyl group, and an aniline moiety.
Métodos De Preparación
Synthetic Routes:: This can be achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS) as the brominating agent . The reaction proceeds as follows:
C₆H₅CH₂CH₂NH₂+NBS→C₆H₅CH₂CH₂NBr+succinimide
Industrial Production:: Industrial-scale production methods typically involve optimized reaction conditions to achieve high yields of the desired compound. These conditions may include specific solvents, catalysts, and temperature ranges.
Análisis De Reacciones Químicas
3-Bromo-N-propyl-5-(trifluoromethyl)aniline can undergo various reactions:
Arylation: The bromine atom makes it amenable to Suzuki–Miyaura cross-coupling reactions.
Reduction: Reduction of the nitro group (if present) to the corresponding aniline can be achieved using reducing agents.
Substitution: The aniline group can undergo nucleophilic substitution reactions.
Common reagents include NBS for bromination, reducing agents like tin(II) chloride for nitro group reduction, and various bases for substitution reactions.
Aplicaciones Científicas De Investigación
3-Bromo-N-propyl-5-(trifluoromethyl)aniline finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing novel pharmaceutical compounds.
Materials Science: Its unique structure could contribute to the development of functional materials.
Agrochemicals: It might be explored for pesticide or herbicide development.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. For medicinal purposes, it could interact with biological targets, affecting cellular processes or pathways.
Comparación Con Compuestos Similares
While there are no direct analogs with the same combination of substituents, comparing it to related anilines or trifluoromethyl-substituted compounds highlights its distinct features.
Propiedades
Fórmula molecular |
C10H11BrF3N |
|---|---|
Peso molecular |
282.10 g/mol |
Nombre IUPAC |
3-bromo-N-propyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11BrF3N/c1-2-3-15-9-5-7(10(12,13)14)4-8(11)6-9/h4-6,15H,2-3H2,1H3 |
Clave InChI |
RLHWCDHGLPLZFN-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=CC(=CC(=C1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)
![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)

![Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate](/img/structure/B12083385.png)




